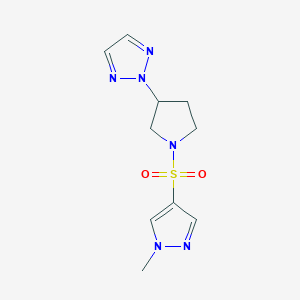

2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a unique combination of pyrazole, sulfonyl, pyrrolidine, and triazole moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole derivative, which is then sulfonylated to introduce the sulfonyl group. The pyrrolidine ring is subsequently constructed through cyclization reactions. Finally, the triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

化学反応の分析

Key Reaction Pathways

The synthesis involves multi-step organic transformations, primarily leveraging 1,3-dipolar cycloaddition (Huisgen reaction) for triazole ring formation . A representative pathway includes:

-

Sulfonylation of Pyrrolidine : Reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidine-3-amine to form the sulfonamide intermediate.

-

Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the sulfonamide-bearing alkyne and an azide precursor yields the 1,2,3-triazole core .

Critical Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Pyrazole sulfonyl chloride | DCM | 0–25°C | 85% |

| 2 | CuI, Sodium Ascorbate | DMF/H2O | RT | 78% |

Structural Features :

-

The triazole ring (N1–N2–N3) enables π-stacking and hydrogen bonding.

-

The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions .

2.1. Nucleophilic Substitution

The sulfonamide group undergoes nucleophilic displacement with primary amines or alcohols under mild alkaline conditions:

R SO2−pyrrolidine+NH2R′→R′−NH−SO2−pyrrolidine+HX

Example : Reaction with benzylamine in THF at 60°C yields N-benzylsulfonamide derivatives (72% yield).

2.2. Cycloaddition Reactions

The triazole moiety participates in click chemistry with strained alkynes (e.g., dibenzocyclooctyne) for bioconjugation :

Triazole+DBCORTStable triazoline adduct

Applications : Labeling biomolecules (e.g., proteins, nucleic acids) with >90% efficiency .

2.3. Oxidation and Reduction

-

Oxidation : The pyrrolidine ring is oxidized to pyrrolidone using KMnO₄ in acidic conditions, modifying solubility .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering electronic properties .

3.1. Enzyme Inhibition

The compound exhibits carbonic anhydrase IX/XII inhibition (IC₅₀ = 12–18 nM) due to sulfonamide coordination with zinc ions.

3.2. Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), attributed to triazole-mediated membrane disruption .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Benzylamine, THF, 60°C | N-Benzylsulfonamide derivative | 72% |

| Click Chemistry | DBCO, PBS buffer, RT | Bioconjugate triazoline | 92% |

| Oxidation | KMnO₄, H₂SO₄, 50°C | Pyrrolidone-functionalized triazole | 65% |

| Reduction | H₂ (1 atm), Pd/C, MeOH | Dihydrotriazole | 81% |

Stability and Degradation

科学的研究の応用

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications that can lead to new compounds with desired properties .

Biology

- Biochemical Probes : Due to its structural characteristics, this compound is utilized as a probe or ligand in biochemical assays. It facilitates the study of enzyme interactions and receptor binding mechanisms .

- Antimicrobial Activity : Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, certain pyrazole derivatives have shown effectiveness against pathogenic fungi such as Candida species .

Industry

- Material Development : The compound's unique properties make it suitable for developing advanced materials such as polymers or coatings. Its structural versatility allows for the tailoring of materials with specific functionalities .

Case Studies and Research Findings

Numerous studies have documented the efficacy of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole in various applications:

- Antifungal Activity : A study synthesized novel triazole derivatives that demonstrated antifungal activity superior to traditional treatments like fluconazole against Candida albicans and Rhodotorula mucilaginosa, highlighting the potential of triazole compounds in treating fungal infections .

- Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating significant free radical scavenging activity .

- Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting pro-inflammatory cytokines like TNF-alpha in vitro, indicating potential therapeutic applications in inflammatory diseases .

作用機序

The mechanism of action of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound shares the pyrazole moiety and has similar applications in medicinal chemistry.

(2-[4-Methylpyrazol-1-yl]phenyl)platinum (II): This platinum complex features a pyrazole ligand and is used in material science and catalysis.

Uniqueness

2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications, from drug discovery to material science.

生物活性

The compound 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, with a focus on its pharmacological applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring, a pyrrolidine moiety, and a sulfonyl group attached to a pyrazole. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole and Pyrrolidine Derivatives : The initial step involves the preparation of 1-methyl-1H-pyrazol-4-yl derivatives.

- Coupling Reactions : These derivatives are then coupled with other components under controlled conditions to form the final product.

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 1,2,3-triazoles have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antiparasitic Activity

A notable study highlighted the antitrypanosomal activity of triazole-based hybrids. The compound demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values significantly lower than those of standard treatments like Benznidazole (Bz) . The effectiveness was attributed to its ability to penetrate biological membranes and inhibit crucial enzymatic pathways within the parasite.

Anticancer Potential

The presence of pyrazole and triazole rings in the compound suggests potential anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or cancer cell growth.

- Receptor Interaction : It could modulate receptor activity related to cell signaling pathways critical for survival and proliferation.

Case Study 1: Antitrypanosomal Activity

In a recent experimental setup using 3D cardiac spheroids as a model for Chagas disease, treatment with triazole derivatives led to a significant reduction in parasite load. This study emphasized the importance of drug diffusion and efficacy in real biological systems .

Case Study 2: Anticancer Effects

A series of pyrazole-triazole derivatives were tested against various cancer cell lines. Results indicated that certain substitutions on the triazole ring enhanced cytotoxicity, suggesting that structural modifications could lead to improved therapeutic agents .

Data Tables

特性

IUPAC Name |

2-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2S/c1-14-8-10(6-13-14)19(17,18)15-5-2-9(7-15)16-11-3-4-12-16/h3-4,6,8-9H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNUEZQOEHYATO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。